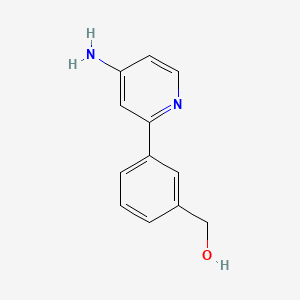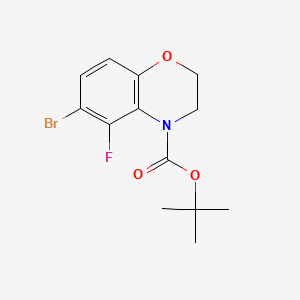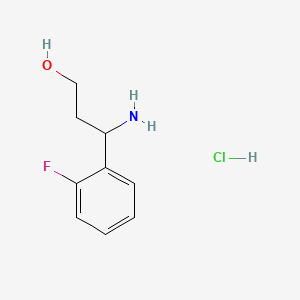
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO . It has a molecular weight of 205.66 . The compound is typically stored at room temperature in a dry and cool environment .
Molecular Structure Analysis
The InChI code for “3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride” is 1S/C9H12FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Cancer Therapy Applications
The compound FTY720, closely related in structure to the chemical , has been extensively studied for its preclinical antitumor efficacy across several cancer models. Its cytotoxic effects are noted to be independent of its phosphorylation, suggesting S1PR-independent mechanisms distinct from its immunosuppressive properties (Zhang et al., 2013).
Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, exhibits significant antimicrobial activity due to its high charge density and reactive groups. Although not directly related to 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride, this demonstrates the broader interest in exploring amino compounds for antimicrobial applications (Raafat & Sahl, 2009).
Protein Design and Stability
Incorporating fluorinated amino acids into proteins is a novel approach to enhance protein stability against chemical and thermal denaturation while retaining their biological activity. This strategy highlights the potential of modifying amino acids to create proteins with novel properties for various applications (Buer & Marsh, 2012).
Fluorescence in Biological Research
A particular interest in fluorine-containing compounds arises from their unique physicochemical properties, including their application in fluorescence studies. This area of research has seen significant developments, especially in biomedical fields, demonstrating the diverse applications of fluorine and its compounds (Wang Shao-fei, 2011).
Propriétés
IUPAC Name |
3-amino-3-(2-fluorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAQPDWVHLZMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

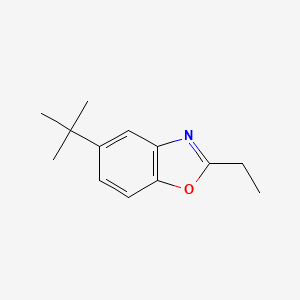
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)
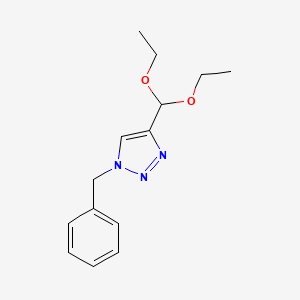
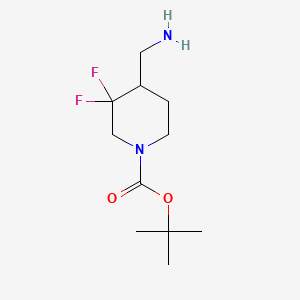
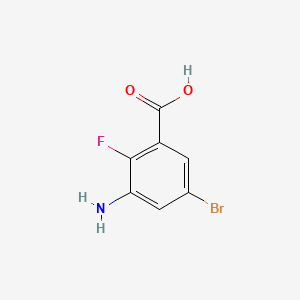
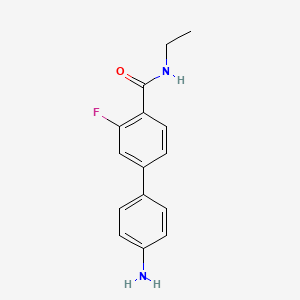
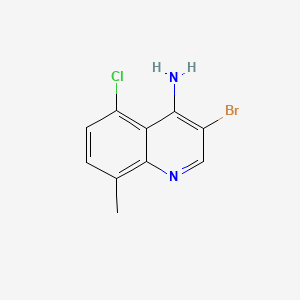
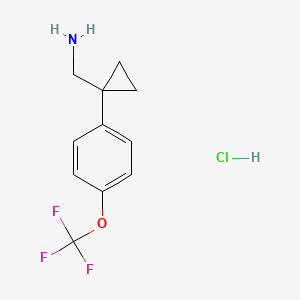

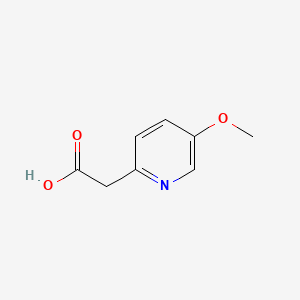
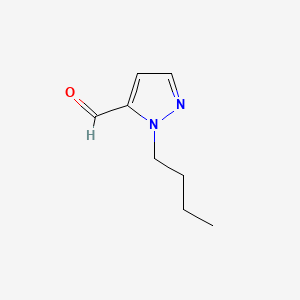
![5-Chlorobenzo[d]oxazol-7-amine](/img/structure/B581655.png)
